(R)-(4-Chlorophenyl)(pyridin-2-yl)methanol
Overview
Description
®-(4-Chlorophenyl)(pyridin-2-yl)methanol is a chiral compound that features a 4-chlorophenyl group and a pyridin-2-yl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4-Chlorophenyl)(pyridin-2-yl)methanol typically involves the reaction of 4-chlorobenzaldehyde with 2-pyridylmagnesium bromide, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions often require an inert atmosphere and low temperatures to ensure high yield and enantiomeric purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, chromatographic techniques may be employed to achieve the desired enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
®-(4-Chlorophenyl)(pyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of 4-chlorobenzophenone or 4-chlorobenzaldehyde.
Reduction: Formation of ®-(4-chlorophenyl)(pyridin-2-yl)methane.
Substitution: Formation of ®-(4-aminophenyl)(pyridin-2-yl)methanol or ®-(4-thiophenyl)(pyridin-2-yl)methanol.
Scientific Research Applications
Chemistry
In chemistry, ®-(4-Chlorophenyl)(pyridin-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its chiral nature makes it valuable for investigating stereoselective processes in biological systems .
Medicine
Its structural features may contribute to the development of drugs with specific biological activities .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity .
Mechanism of Action
The mechanism of action of ®-(4-Chlorophenyl)(pyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic processes, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
(S)-(4-Chlorophenyl)(pyridin-2-yl)methanol: The enantiomer of the compound, which may exhibit different biological activities.
(4-Chlorophenyl)(pyridin-2-yl)methane: A reduced form of the compound with different chemical properties.
(4-Aminophenyl)(pyridin-2-yl)methanol: A derivative with an amino group instead of a chlorine atom.
Uniqueness
®-(4-Chlorophenyl)(pyridin-2-yl)methanol is unique due to its chiral nature and the presence of both a 4-chlorophenyl group and a pyridin-2-yl group.
Properties
IUPAC Name |
(R)-(4-chlorophenyl)-pyridin-2-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8,12,15H/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUPOFQRQNJDNS-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)[C@@H](C2=CC=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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